1-Bromo-4-methylnona-2,5-diyne
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Overview
Description
1-Bromo-4-methylnona-2,5-diyne is an organic compound with the molecular formula C₁₀H₁₃Br It is a brominated alkyne, characterized by the presence of a bromine atom and two triple bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methylnona-2,5-diyne can be synthesized through several methods. One common approach involves the bromination of 4-methylnona-2,5-diyne. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methylnona-2,5-diyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The triple bonds in the compound can participate in addition reactions with halogens (e.g., Cl₂, Br₂) or hydrogen halides (e.g., HCl, HBr).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Hydrogen Halides (HCl, HBr): Used for addition reactions.
Oxidizing Agents (e.g., KMnO₄): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH₄): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Halogenated or hydrogenated derivatives are common products of addition reactions.
Oxidation and Reduction Products: Different oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
1-Bromo-4-methylnona-2,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methylnona-2,5-diyne involves its reactivity with various molecular targets. The bromine atom and triple bonds in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-hexylbenzene: Another brominated compound with different structural features.
2,5-Nonadiyne: A similar alkyne without the bromine atom.
Uniqueness
1-Bromo-4-methylnona-2,5-diyne is unique due to the presence of both a bromine atom and two triple bonds in its structure.
Properties
CAS No. |
61626-22-0 |
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Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-bromo-4-methylnona-2,5-diyne |
InChI |
InChI=1S/C10H13Br/c1-3-4-5-7-10(2)8-6-9-11/h10H,3-4,9H2,1-2H3 |
InChI Key |
QEOHNUBTWMIRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C)C#CCBr |
Origin of Product |
United States |
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